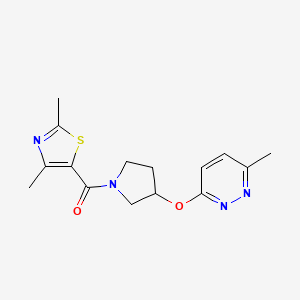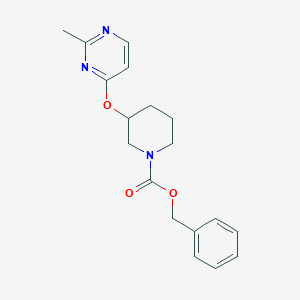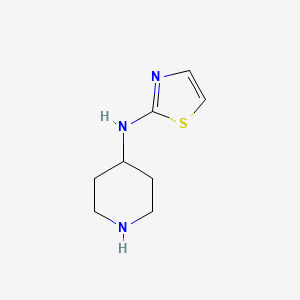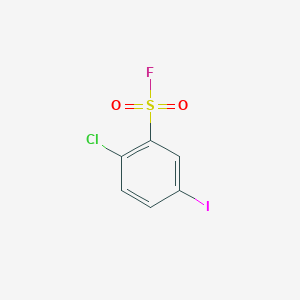
(2,4-Dimethylthiazol-5-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thiazole ring substituted at positions 2, 4, and 5 . It also contains a pyrrolidin-1-yl group and a methanone group.Physical And Chemical Properties Analysis
This compound is a small molecule . It is available in liquid form and should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Cell Viability Assays
The MTT assay is a cornerstone in cytotoxicity and cell viability studies. It measures cell viability based on mitochondrial activity, which is reflected by the conversion of the tetrazolium salt MTT into formazan crystals . This assay is particularly useful for high-throughput screening in 96-well plates and is widely used to determine the cytotoxic effects of drugs on cell lines or primary patient cells .
Drug Sensitivity Testing
In drug development and pharmacological research, the MTT assay serves as a reliable method to determine the IC50 values of drugs. The IC50 value represents the concentration required to inhibit cell growth by 50% compared to untreated controls. This application is crucial for evaluating the potency and therapeutic index of new drug candidates .
Cellular Metabolic Activity
The MTT assay can also be used to assess the metabolic activity of cells. Since the reduction of MTT to formazan is an enzymatic process involving mitochondrial dehydrogenases, the amount of formazan produced is directly proportional to the number of metabolically active cells .
Cell Proliferation Studies
Researchers utilize the MTT assay to monitor cell proliferation. The assay provides a quantitative measure of cell growth over time, which is essential for understanding the effects of various stimuli or conditions on cell division and expansion .
Toxicity Screening
The MTT assay is employed to screen for toxic effects of chemicals, environmental samples, or nanoparticles on cell cultures. It helps in identifying compounds that adversely affect cell viability, which is a critical step in safety evaluations .
Chemosensitivity Testing
In oncology research, the MTT assay is used to test the sensitivity of cancer cells to chemotherapy agents. This application aids in the selection of effective drugs for individual patients, contributing to personalized medicine approaches .
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .
Propriétés
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-4-5-13(18-17-9)21-12-6-7-19(8-12)15(20)14-10(2)16-11(3)22-14/h4-5,12H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOVJJCDBIPUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2592900.png)
![1-(4-ethylphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2592902.png)
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2592903.png)


![Methyl 4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)benzoate](/img/structure/B2592909.png)

![4-[3-(4-Propoxyphenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2592913.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2592919.png)